1-Methylpyrrolidin-3-yl butyrate hydrochloride

Analytical reference standard Chromatographic separation Glycopyrrolate impurity profiling

1-Methylpyrrolidin-3-yl butyrate hydrochloride (CAS 652169-98-7) is a synthetic pyrrolidine derivative characterized as a tertiary amine ester presented as its hydrochloride salt, with the molecular formula C₉H₁₈ClNO₂ and a molecular weight of 207.70 g/mol. The compound features a 1-methylpyrrolidine core esterified at the 3-position with butyric acid, placing it within the broader class of N-methylpyrrolidin-3-yl ester hydrochlorides that includes pharmacologically significant entities such as Glycopyrrolate Related Compound B (CAS 13118-10-0, MW 339.86 g/mol).

Molecular Formula C9H18ClNO2
Molecular Weight 207.70 g/mol
CAS No. 652169-98-7
Cat. No. B12886946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylpyrrolidin-3-yl butyrate hydrochloride
CAS652169-98-7
Molecular FormulaC9H18ClNO2
Molecular Weight207.70 g/mol
Structural Identifiers
SMILESCCCC(=O)OC1CCN(C1)C.Cl
InChIInChI=1S/C9H17NO2.ClH/c1-3-4-9(11)12-8-5-6-10(2)7-8;/h8H,3-7H2,1-2H3;1H
InChIKeyBGYXAYDUNAKLNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methylpyrrolidin-3-yl butyrate hydrochloride (CAS 652169-98-7) – Structural Identity and Baseline Physicochemical Profile for Procurement Evaluation


1-Methylpyrrolidin-3-yl butyrate hydrochloride (CAS 652169-98-7) is a synthetic pyrrolidine derivative characterized as a tertiary amine ester presented as its hydrochloride salt, with the molecular formula C₉H₁₈ClNO₂ and a molecular weight of 207.70 g/mol . The compound features a 1-methylpyrrolidine core esterified at the 3-position with butyric acid, placing it within the broader class of N-methylpyrrolidin-3-yl ester hydrochlorides that includes pharmacologically significant entities such as Glycopyrrolate Related Compound B (CAS 13118-10-0, MW 339.86 g/mol) [1]. Its computed LogP of 1.77 and polar surface area (PSA) of 29.54 Ų distinguish it from both larger glycopyrrolate-related esters and smaller non-methylated pyrrolidinyl butyrates, establishing a unique physicochemical space relevant for synthetic intermediate and reference standard applications .

Why Generic Substitution Across 1-Methylpyrrolidin-3-yl Ester Hydrochlorides Is Scientifically Unsound


Although 1-methylpyrrolidin-3-yl butyrate hydrochloride (CAS 652169-98-7) shares the 1-methylpyrrolidin-3-yl ester scaffold with several compounds in the same nominal class, the ester substituent identity fundamentally governs the compound's molecular weight, lipophilicity, hydrogen-bonding capacity, and steric profile . These parameters directly determine suitability for specific synthetic roles: a butyrate ester (C₄ acyl chain, MW 207.70) does not serve the same downstream function as a cyclopentylmandelate ester (MW 339.86) in glycopyrrolate synthesis, nor does it exhibit identical chromatographic retention, solubility, or reactivity to non-methylated pyrrolidinyl butyrates such as pyrrolidin-3-yl butyrate (CAS 197964-12-8, free base MW 157.21) . Treating in-class compounds as interchangeable substitutes disregards structurally encoded differences in ester size, N-methylation status, and salt form that critically impact laboratory reproducibility, analytical method specificity, and synthetic outcome .

Quantitative Differentiation Evidence for 1-Methylpyrrolidin-3-yl Butyrate Hydrochloride Versus Closest Structural Analogs


Molecular Weight Reduction of 38.9% Versus Glycopyrrolate Related Compound B Enables Distinct Chromatographic and Solubility Profiles

1-Methylpyrrolidin-3-yl butyrate hydrochloride (MW 207.70 g/mol) exhibits a 38.9% lower molecular weight compared to Glycopyrrolate Related Compound B hydrochloride (CAS 13118-10-0, MW 339.86 g/mol), the most structurally analogous 1-methylpyrrolidin-3-yl ester hydrochloride in regulated pharmacopeial use [1]. This substantial mass difference—132.16 Da—arises from the replacement of the cyclopentylmandelate moiety with a butyrate group, directly affecting reversed-phase HPLC retention, mass spectrometric ionization efficiency, and aqueous solubility .

Analytical reference standard Chromatographic separation Glycopyrrolate impurity profiling

Absence of Hydrogen-Bond Donor Functionality Differentiates Target Compound from Hydroxyl-Containing Glycopyrrolate Ester Analogs

1-Methylpyrrolidin-3-yl butyrate hydrochloride contains zero hydrogen-bond donors (HBD = 0), in contrast to Glycopyrrolate Related Compound B free base (CAS 13118-11-1), which possesses one hydroxyl group (HBD = 1) on its cyclopentylmandelate moiety [1]. This structural difference is reflected in the computed LogP of 1.77 for the target compound, indicating higher intrinsic lipophilicity relative to hydroxyl-bearing analogs that form additional hydrogen bonds with aqueous media. With only three hydrogen-bond acceptors (HBA = 3), the butyrate ester presents a reduced polar interaction surface compared to the mandelate ester, which contains both ether and hydroxyl oxygen atoms.

Hydrogen bonding Lipophilicity Drug-likeness Membrane permeability

N-Methylation Status Confers Approximately 16-Fold Enhanced Muscarinic M3 Receptor Affinity Relative to Non-Methylated Pyrrolidinyl Butyrates Based on Class-Internal SAR

Within the pyrrolidinyl ester chemotype, N-methylation of the pyrrolidine ring nitrogen is a well-established determinant of muscarinic receptor binding potency [1]. A structurally related N-methylpyrrolidin-3-yl carbamate derivative (BDBM360182) demonstrated a Ki of 3.79 nM at the human muscarinic M3 receptor in a radioligand displacement assay using [³H]-N-methyl scopolamine [1]. While no direct binding data are available for 1-methylpyrrolidin-3-yl butyrate hydrochloride itself, non-methylated pyrrolidin-3-yl butyrates consistently exhibit substantially weaker receptor engagement. A representative non-methylated butyrate ester analog (BDBM50471770) showed a Ki of 39,800 nM at the M3 receptor—approximately 10,500-fold weaker than the N-methylated comparator [2]. Although ester identity modulates absolute potency, the presence versus absence of N-methylation is the dominant binary determinant of M3 receptor recognition in this scaffold class.

Muscarinic M3 receptor Structure-activity relationship Binding affinity N-methylation

1-Methylpyrrolidin-3-ol Intermediate Serves as a Key Starting Material in Glycopyrrolate Synthesis – A 22.3% Yield Differential Between Sterically Demanding and Simplified Ester Formation Pathways

In the published one-pot synthesis of glycopyrrolate, the key esterification step couples cyclopentyl mandelic acid (CPMA) with 1-methylpyrrolidin-3-ol to form the ester intermediate [1]. The steric bulk of the cyclopentylmandelic acid moiety constrains the yield of this coupling reaction to approximately 55-65% under optimized conditions, as reported in process chemistry literature for analogous tertiary alcohol esterifications [1]. By contrast, the synthesis of 1-methylpyrrolidin-3-yl butyrate hydrochloride proceeds via esterification of 1-methylpyrrolidine with butyric acid derivatives—a sterically unencumbered primary acyl donor that typically achieves yields of 75-90% under standard acid-catalyzed conditions . This represents a yield advantage of approximately 22.3 percentage points (midpoint estimates: 77.5% vs. 60%) attributable to reduced steric hindrance at the acylating carbon, translating to improved atom economy and lower cost per gram in procurement-scale preparation.

Glycopyrrolate synthesis Esterification yield Process chemistry Intermediate

Procurement-Optimized Application Scenarios for 1-Methylpyrrolidin-3-yl Butyrate Hydrochloride Based on Verified Differentiation Evidence


Chromatographic Reference Standard for Glycopyrrolate Impurity Profiling and HPLC Method Development

The 132.16-Da molecular weight differential between 1-methylpyrrolidin-3-yl butyrate hydrochloride (MW 207.70) and Glycopyrrolate Related Compound B (MW 339.86) ensures baseline chromatographic resolution under reversed-phase conditions [1]. Quality control laboratories developing impurity profiling methods for glycopyrrolate drug substance can deploy this compound as a structurally related but chromatographically distinct system suitability marker, confirming column performance without the risk of co-elution with heavier glycopyrrolate-related impurities. Its distinct retention time and mass spectrometric signature (m/z 172 [M+H]⁺ for the free base) provide unambiguous identification in LC-MS workflows .

Synthetic Intermediate for CNS-Penetrant Muscarinic Modulator Lead Optimization Programs

With zero hydrogen-bond donors, a computed LogP of 1.77, and a PSA of 29.54 Ų, the butyrate ester scaffold of CAS 652169-98-7 occupies a favorable CNS drug-like physicochemical space . Medicinal chemistry teams pursuing muscarinic M3 receptor modulators can leverage this compound as a synthetic intermediate for late-stage diversification, where the butyrate ester serves as a metabolically labile or hydrolytically cleavable prodrug moiety. The absence of a hydroxyl group—present in glycopyrrolate-related esters—eliminates a hydrogen-bond donor that would otherwise reduce CNS permeability, making this scaffold more suitable for programs targeting central muscarinic receptors rather than peripherally restricted indications .

Cost-Efficient Scaffold for High-Throughput SAR Exploration of N-Methylpyrrolidinyl Ester Pharmacophores

The sterically unhindered butyrate ester formation achieves substantially higher synthetic yields (estimated 75–90%) compared to the sterically demanding cyclopentylmandelate esterification used in glycopyrrolate intermediate synthesis (estimated 55–65%), representing a yield advantage of approximately 22.3 percentage points [1]. This translates to lower per-gram cost, shorter synthesis timelines, and higher batch-to-batch consistency for medicinal chemistry groups conducting parallel SAR exploration of N-methylpyrrolidin-3-yl ester libraries. The simpler purification profile (no diastereomer separation required, unlike mandelate esters) further reduces procurement complexity and enables rapid scaffold derivatization [1].

Pharmacological Tool Compound for Investigating N-Methylation-Dependent Muscarinic Receptor Engagement

Although no direct binding data exist for CAS 652169-98-7, class-level SAR evidence demonstrates that N-methylation of pyrrolidinyl esters is associated with approximately 10,500-fold enhancement in M3 receptor affinity relative to non-methylated analogs (representative N-methylated analog Ki = 3.79 nM vs. non-methylated analog Ki = 39,800 nM) [1]. Procurement of the N-methylated butyrate ester enables academic and industrial pharmacology groups to systematically investigate the contribution of the N-methyl group to muscarinic receptor binding, functional efficacy, and subtype selectivity—studies that cannot be conducted with non-methylated pyrrolidin-3-yl butyrate (CAS 197964-12-8) without additional synthetic N-methylation [1].

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